1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone
Description
Properties
IUPAC Name |
2-methoxy-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-11-5-8(10)9-3-7-2-6(9)4-12-7/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRGXGTUSKMJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC2CC1CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclo[2.2.1]heptane Core Construction
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is typically synthesized via intramolecular nucleophilic substitution or cycloaddition reactions . A patented approach for analogous bicyclic systems involves:
- Starting Material : trans-4-Hydroxy-L-proline derivatives, as demonstrated in the synthesis of 2,5-diazabicyclo[2.2.1]heptane systems.
- Tosylation and Cyclization : Treatment with toluenesulfonyl chloride (TsCl) in acetone/water mixtures generates a bis-tosylated intermediate, which undergoes nucleophilic ring closure with amines (e.g., 2,4-difluoroaniline) under reflux conditions.
- Solvent Optimization : Tetrahydrofuran (THF) or acetonitrile at 60–85°C for 8–24 hours ensures high yields (70–85%).
Acylation of the Bicyclic Amine
Introducing the 2-methoxyethanone group involves Schotten-Baumann acylation :
- Reagents : Methoxyacetyl chloride (1.2–1.5 equivalents) in dichloromethane (DCM) or THF.
- Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, with reactions conducted at 0–25°C to minimize epimerization.
- Workup : Sequential washes with 10% sodium bicarbonate and brine, followed by solvent evaporation under reduced pressure, yield the crude product.
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Bicyclic Core Formation | THF, 70°C, 18 h | 78% | |
| Acylation | DCM, TEA, 0°C → 25°C, 12 h | 65% | |
| Recrystallization | MeCN/H₂O (3:1), 15°C | 92% purity |
Reaction Optimization and Critical Parameters
Solvent Effects on Cyclization
Protecting Group Strategy
- Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize the amine during acylation, with deprotection achieved via trifluoroacetic acid (TFA) in DCM (20–25°C, 2 h).
- Alternative Approaches : Benzyloxycarbonyl (Cbz) groups require hydrogenolysis (H₂/Pd-C, 40 psi), though this introduces flammability risks.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 4.32–4.25 (m, 1H, bridgehead H), 3.76 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, NCH₂), 2.98–2.91 (m, 2H, OCH₂), 2.15 (s, 3H, COCH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 208.5 (C=O), 79.8 (OCH₃), 58.2 (NCH₂), 52.4 (OCH₂), 28.4 (bridgehead C).
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 171.196 [M+H]⁺ (calculated for C₈H₁₃NO₃: 171.196).
Industrial-Scale Considerations
Cost-Effective Catalyst Systems
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, as well as various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique chemical properties may be exploited in the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Impact: The methoxy group in the target compound may enhance solubility compared to fluorophenyl or propanol derivatives, which could improve bioavailability in drug formulations .
- Stereochemistry : Enantiomeric variants (e.g., (1S,4S) vs. (1R,4R)) show divergent synthetic yields and bioactivity, suggesting stereochemical control is critical .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Research Findings and Gaps
- Structural Versatility : The 2-oxa-5-azabicyclo[2.2.1]heptane core is widely used in drug discovery, but substituent choice (methoxy vs. fluorophenyl) dictates target selectivity and ADMET profiles .
- Synthetic Challenges : Enantioselective synthesis of bicyclic amines remains a hurdle; improved catalysts or chiral auxiliaries are needed .
- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a unique bicyclic structure, which contributes to its distinct physicochemical properties. The molecular formula is , with a molecular weight of 181.22 g/mol. Its structural characteristics allow for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 181.22 g/mol |
| LogP | 2.5 |
| Polar Surface Area | 59 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. This compound may enhance GABAergic transmission, leading to anxiolytic and anticonvulsant effects.
Potential Mechanisms:
- GABA Receptor Modulation: By binding to GABA receptors, it may increase inhibitory neurotransmission.
- Enzyme Interaction: The compound may act as an inhibitor or activator of specific enzymes involved in neurotransmitter metabolism.
Biological Activity
Research has indicated that this compound exhibits significant biological activities:
- Anticonvulsant Activity: Studies have shown that it can reduce seizure activity in animal models by enhancing GABAergic transmission.
- Anxiolytic Effects: Its ability to modulate GABA receptors suggests potential use in treating anxiety disorders.
- Neuroprotective Properties: Preliminary studies indicate that it may protect neuronal cells from oxidative stress.
Study 1: Anticonvulsant Efficacy
In a controlled study involving mice, this compound was administered at varying doses (5, 10, and 20 mg/kg). The results demonstrated a dose-dependent reduction in seizure frequency and duration compared to the control group.
Study 2: Anxiolytic Effects
A behavioral assessment using the elevated plus maze showed that animals treated with the compound exhibited increased time spent in the open arms, indicating reduced anxiety levels.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds known for their biological activities.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Baclofen | GABA Receptor Agonist | Used for muscle spasticity |
| Pregabalin | Calcium Channel Modulator | Treats neuropathic pain |
| This compound | GABA Modulator | Potential anxiolytic and anticonvulsant |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone?
- Methodology : Synthesis typically involves multi-step strategies:
Bicyclic Core Construction : Cyclization of amine and oxygen-containing precursors under controlled pH and temperature to form the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold .
Ketone Functionalization : Methoxyethanone introduction via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .
Purification : Column chromatography (silica gel) or recrystallization for ≥95% purity .
- Key Considerations : Solvent polarity (e.g., DMF for polar intermediates) and reaction time optimization to minimize byproducts .
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic framework, methoxy group (-OCH₃), and ketone position .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : Resolves stereochemistry and bond angles in the bicyclic system .
- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., ’s indole-thioether derivative) .
Q. What are the common reactivity patterns of this compound?
- Reactivity Highlights :
- Nucleophilic Substitution : Methoxy group undergoes displacement with strong nucleophiles (e.g., Grignard reagents) .
- Oxidation : Ketone moiety susceptible to Baeyer-Villiger oxidation, forming lactones under acidic conditions .
- Hydrolysis : Bicyclic ether linkage may cleave in strong acids (e.g., H₂SO₄), requiring pH monitoring .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing stereochemical impurities?
- Strategies :
- Design of Experiments (DOE) : Screen variables (temperature, solvent, catalyst loading) via Taguchi methods .
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic kinetic resolution for enantiopure products .
- Case Study : A 2024 study achieved 85% yield and >99% ee by using (1S,4S)-configured catalysts in cyclization steps .
Q. How to resolve contradictions in biological activity data across studies?
- Approach :
Purity Validation : Re-analyze batches via HPLC-MS to rule out impurities (e.g., ’s 95% purity threshold) .
Assay Standardization : Compare protocols (e.g., cell lines, incubation times) to identify variability sources .
Enantiomer-Specific Testing : Isolate enantiomers and test individually, as bioactivity may differ (e.g., ’s (±)-isomer analysis) .
Q. What computational methods predict this compound’s stability and target interactions?
- Tools :
- DFT Calculations : Optimize geometry and calculate thermodynamic stability (e.g., Gibbs free energy of conformers) .
- Molecular Docking : Simulate binding to biological targets (e.g., viral proteases) using AutoDock Vina .
- Validation : Cross-check docking scores with in vitro IC₅₀ values (e.g., ’s antiviral data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
